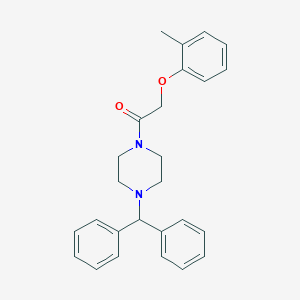
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether, also known as BZP-MPE, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been widely used for recreational purposes due to its stimulating effects on the central nervous system. However, in recent years, BZP-MPE has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in a stimulating effect on the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and serotonin in the brain, leading to feelings of pleasure and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether in lab experiments is its ability to stimulate the central nervous system, making it useful in studies of neurological disorders and drug addiction. However, its psychoactive effects may also pose a limitation, as it may interfere with the interpretation of results and the safety of researchers.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether. One area of interest is its potential as a treatment for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Another area of research is its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesemethoden
The synthesis of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether involves the reaction of 2-methylphenol with 2-chloroethyl chloroformate in the presence of triethylamine to form the intermediate 2-(2-chloroethoxy)-2-methylphenyl ethyl carbonate. This intermediate is then reacted with benzhydrylpiperazine in the presence of sodium hydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In oncology, this compound has been studied for its anti-cancer properties and its potential as a chemotherapeutic agent.
Eigenschaften
Molekularformel |
C26H28N2O2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O2/c1-21-10-8-9-15-24(21)30-20-25(29)27-16-18-28(19-17-27)26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,26H,16-20H2,1H3 |
InChI-Schlüssel |
JAHHMGRRFOZCJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)



![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)

